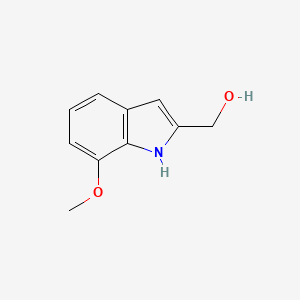
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a nicotinamide core, which is substituted with a tert-butoxyethoxy group and a 4-methoxybenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butoxyethoxy group: This step involves the reaction of tert-butyl alcohol with ethylene oxide in the presence of a strong base, such as sodium hydride, to form tert-butoxyethanol.
Attachment of the tert-butoxyethoxy group to the nicotinamide core: The tert-butoxyethanol is then reacted with nicotinic acid or its derivatives under acidic conditions to form the corresponding ester.
Introduction of the 4-methoxybenzyl group: The final step involves the reaction of the ester with 4-methoxybenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxyethoxy or 4-methoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nicotinamide derivatives.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Nicotinamide: The parent compound of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide, which lacks the tert-butoxyethoxy and 4-methoxybenzyl groups.
6-(2-(tert-butoxy)ethoxy)nicotinamide: A derivative that lacks the 4-methoxybenzyl group.
N-(4-methoxybenzyl)nicotinamide: A derivative that lacks the tert-butoxyethoxy group.
Uniqueness
This compound is unique due to the presence of both the tert-butoxyethoxy and 4-methoxybenzyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)26-12-11-25-18-10-7-16(14-21-18)19(23)22-13-15-5-8-17(24-4)9-6-15/h5-10,14H,11-13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVJVLZKPCSEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
![7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2404171.png)
